

Structure-Activity Relationship (SAR) Studies of Cumyl-THPINACA Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Cumyl-thpinaca	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Cumyl-THPINACA** analogs, focusing on their structure-activity relationships (SAR) as synthetic cannabinoid receptor agonists. The information presented is intended to support research and drug development efforts in the field of cannabinoid pharmacology. Experimental data from various studies are summarized and presented in a standardized format for objective comparison.

Comparative Performance of Cumyl-THPINACA Analogs

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of various **Cumyl-THPINACA** analogs at the human cannabinoid receptors CB1 and CB2. These values are critical in understanding the potency and selectivity of these compounds.

Table 1: CB1 and CB2 Receptor Binding Affinities (Ki) of Cumyl-THPINACA Analogs



Compo	Core Structur e	Tail Group	Linker	Cumyl Substitu tion	CB1 Ki (nM)	CB2 Ki (nM)	Referen ce
CUMYL- THPINA CA	Indazole	Tetrahydr othiophe ne	Carboxa mide	Unsubstit uted	1.23 ± 0.20	1.38 ± 0.86	[1]
CUMYL- PINACA	Indazole	Pentyl	Carboxa mide	Unsubstit uted	1.8	-	[2]
CUMYL- 5F- PINACA	Indazole	5- Fluorope ntyl	Carboxa mide	Unsubstit uted	2.95	-	[3]
CUMYL- PICA	Indole	Pentyl	Carboxa mide	Unsubstit uted	-	-	[4]
CUMYL- 5F-PICA	Indole	5- Fluorope ntyl	Carboxa mide	Unsubstit uted	-	-	[4]
CUMYL- BICA	Indole	Butyl	Carboxa mide	Unsubstit uted	-	-	[4]
CUMYL- 4CN- BINACA	Indazole	4- Cyanobut yl	Carboxa mide	Unsubstit uted	2.6	14.7	[5]
ADAMAN TYL- THPINA CA	Indazole	Tetrahydr othiophe ne	Carboxa mide	Adamant yl	-	-	[1]

Note: "-" indicates data not available in the cited sources.

Table 2: CB1 and CB2 Receptor Functional Activities (EC50) of Cumyl-THPINACA Analogs



Compound	CB1 EC50 (nM)	CB2 EC50 (nM)	Reference
CUMYL-THPINACA	$8.1 \times 10^{-10} - 7.8 \times 10^{-7} M$	$2.5 \times 10^{-10} - 9.1 \times 10^{-6} M$	[4]
CUMYL-PINACA	0.06 - 0.09 mg/kg (in vivo)	-	[2]
5F-CUMYL-PINACA	0.43	-	[3]
5F-CUMYL-PICA	-	-	[3]
5F-CUMYL-P7AICA	4.7	-	[3]
CUMYL-4CN-BINACA	0.58	6.12	[5]

Note: EC50 values can vary depending on the specific functional assay used. The ranges presented for **CUMYL-THPINACA** reflect this variability.[4] In vivo data for CUMYL-PINACA is presented in mg/kg.[2] "-" indicates data not available in the cited sources.

Key Structure-Activity Relationship Insights

Systematic evaluation of **Cumyl-THPINACA** analogs has revealed several key structural features that influence their activity at cannabinoid receptors:

- Core Moiety: The core heterocyclic structure (e.g., indazole vs. indole) significantly impacts binding affinity. Competitive radioligand binding assays have shown that an indazole core generally confers higher CB1 binding affinity compared to indole or 7-azaindole cores.[6]
- Tail Group: The N-alkyl 'tail group' is a critical determinant of pharmacological effects. For cumyl-containing synthetic cannabinoids, a 5-carbon pentyl chain appears to be optimal for activity.[2][7] Both shorter (propyl) and longer (heptyl) chains lead to a marked reduction in binding affinity and in vivo potency.[2]
- Cumyl Moiety: The cumyl 'head group' consistently confers high affinity for the CB1 receptor.

 [6]
- Linker Group: The carboxamide linker is a common feature in this class of synthetic cannabinoids and is important for maintaining high affinity.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of **Cumyl-THPINACA** analogs.

Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

- Cell membranes expressing human CB1 or CB2 receptors.
- Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).
- Test compounds (Cumyl-THPINACA analogs).
- Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid agonist like CP-55,940).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or the non-specific binding control.



- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8][9]
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

In Vitro Functional Activity Assay (e.g., cAMP Accumulation Assay)

This assay measures the functional potency (EC50) of a compound by quantifying its effect on a downstream signaling event, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Materials:

- Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
- Forskolin (an adenylyl cyclase activator).
- Test compounds (Cumyl-THPINACA analogs).
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
- Cell culture medium and reagents.

Procedure:



- Seed the cells in a 96-well plate and allow them to attach overnight.
- Pre-treat the cells with a phosphodiesterase inhibitor (if required by the assay kit) to prevent cAMP degradation.
- Add serial dilutions of the test compounds to the cells and incubate for a specific period.
- Stimulate the cells with forskolin to induce cAMP production. The cannabinoid receptor agonist will inhibit this forskolin-induced cAMP accumulation.
- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided in the cAMP assay kit.
- Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
- Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the dose-response curve using non-linear regression.

Visualizations

The following diagrams illustrate key concepts related to the SAR studies of **Cumyl-THPINACA** analogs.

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